Bis(4-formylphenyl)phenylamine
Description
Significance of Triphenylamine (B166846) Derivatives in Functional Materials Science
Triphenylamine (TPA) and its derivatives are a cornerstone in the field of functional materials science due to their exceptional electronic and photophysical properties. The nitrogen atom at the core of the TPA unit, connected to three phenyl rings in a propeller-like geometry, is electron-rich and easily oxidized. researchgate.net This characteristic makes TPA-based materials excellent hole-transporting materials, a critical function in various electronic devices. researchgate.netscispace.com
The pseudo-3D conjugated architecture of TPA provides a robust framework for the construction of materials with high thermal stability and amorphous morphologies that are beneficial for film formation in devices. researchgate.net Researchers have extensively utilized TPA derivatives in a multitude of applications, including:
Organic Light-Emitting Diodes (OLEDs): As hole-transporting or emissive layers.
Solar Cells: In both dye-sensitized and organic photovoltaic cells to facilitate charge separation and transport. rsc.org
Electrochromic Devices: Materials that change color in response to an electrical stimulus, with applications in smart windows and displays. rsc.org
Photorefractive Materials: For applications in holographic data storage and optical processing. researchgate.net
The ability to easily modify the peripheral phenyl rings of the TPA core allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to suit specific applications. scispace.com
Role of Dialdehyde (B1249045) Moieties in Organic Synthesis
The presence of two aldehyde (-CHO) groups, known as a dialdehyde moiety, makes Bis(4-formylphenyl)phenylamine a highly valuable building block in organic synthesis. Aldehydes are versatile functional groups that readily participate in a variety of chemical reactions, enabling the construction of complex molecular architectures. rsc.orgxmu.edu.cn
The primary utility of the dialdehyde functionality in this context lies in its ability to form imine bonds (C=N) through condensation reactions with primary amines. mdpi.com This reaction, often referred to as Schiff base formation, is a cornerstone of dynamic covalent chemistry and is instrumental in the synthesis of:
Polymers: The reaction of a dialdehyde with a diamine leads to the formation of poly(azomethine)s or Schiff base polymers, which are often conjugated and exhibit interesting optoelectronic properties. mdpi.comresearchgate.net
Covalent Organic Frameworks (COFs): The precise and predictable nature of imine bond formation allows for the construction of highly ordered, porous crystalline materials from molecular building blocks. rsc.orgnih.gov
Macrocycles and Cages: The reaction of dialdehydes with specific amine-containing linkers can lead to the formation of discrete molecular cages and macrocyclic structures. acs.org
The reactivity of the aldehyde groups provides a powerful tool for chemists to assemble intricate and functional supramolecular structures and extended networks. rsc.orgresearchgate.net
Historical Context of this compound in Polymer and Framework Chemistry
The journey of this compound in the scientific literature is closely intertwined with the development of advanced polymers and, more recently, covalent organic frameworks (COFs). Initially, its utility was primarily recognized in polymer chemistry. Researchers leveraged its bifunctional nature to synthesize a variety of polymers, particularly Schiff base polymers. These polymers, formed through polycondensation with various aromatic diamines, were investigated for their thermal stability and potential as processable semiconducting materials. mdpi.comresearchgate.netresearchgate.net
A significant leap in the application of this compound came with the advent of COFs. The discovery that the reversible nature of imine bond formation could be exploited to create highly crystalline, porous materials from organic building blocks opened up new avenues for this dialdehyde. Its rigid, pre-organized structure makes it an ideal candidate for a "linker" or "strut" in the construction of these frameworks. The resulting COFs exhibit high surface areas, tunable pore sizes, and exceptional stability, making them promising for applications in gas storage, separation, and catalysis. rsc.orgnih.govresearchgate.net The incorporation of the triphenylamine unit directly into the framework also imparts desirable electronic properties, leading to the development of electroactive and photoactive COFs.
Overview of Research Trajectories for this compound-Based Architectures
Current and future research involving this compound is focused on creating increasingly complex and functional materials with precisely controlled properties. Key research trajectories include:
Advanced Covalent Organic Frameworks (COFs): A major focus is on the design and synthesis of novel COFs with tailored pore environments and functionalities. This includes the development of COFs for specific applications such as chemical sensing, where the framework can selectively bind to and detect target molecules, and as platforms for high-performance electrochemical supercapacitors. rsc.orgresearchgate.net Researchers are also exploring the fabrication of highly crystalline COF films for applications in electronic devices. chinesechemsoc.org
Functional Polymers for Optoelectronics: The synthesis of new Schiff base polymers and other polymers derived from this compound continues to be an active area of research. The goal is to develop materials with enhanced solubility, processability, and optoelectronic performance for use in solar cells, OLEDs, and other organic electronic devices. mdpi.comelsevierpure.comnih.gov
Hierarchical and Composite Materials: There is growing interest in integrating this compound-based structures into hierarchical and composite materials. This involves, for example, growing COFs on other material surfaces or incorporating them into polymer matrices to create materials with synergistic properties. mdpi.com
Supramolecular Chemistry and Molecular Cages: The use of this compound in the construction of discrete molecular architectures, such as macrocycles and molecular cages, is an emerging area. acs.orgrsc.org These structures have potential applications in molecular recognition, encapsulation, and catalysis.
The continued exploration of the rich chemistry of this compound promises to yield a new generation of advanced materials with unprecedented properties and functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(N-(4-formylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUAFMIJGIUWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356089 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-95-3 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for Bis(4-formylphenyl)phenylamine
The primary method for synthesizing this compound is through the electrophilic substitution of triphenylamine (B166846).
The most common route to this compound is the Vilsmeier-Haack reaction. This reaction introduces formyl groups (-CHO) onto the aromatic rings of a starting material, in this case, triphenylamine. The process involves the reaction of triphenylamine with a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The reaction mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich para-positions of the phenyl rings of triphenylamine. The reaction can be moderated to favor the disubstituted product, this compound, also known as 4,4′-diformyltriphenylamine. However, the reaction can continue to form a trisubstituted product, tris(4-formylphenyl)amine (B39881). Research indicates that the reaction tends to level off at the disubstitution stage because the introduction of the first two electron-withdrawing aldehyde groups deactivates the intermediate, making the third formylation more difficult.
The yield of this compound versus the mono- or trisubstituted byproducts is highly dependent on the reaction conditions. Key parameters that can be optimized include reaction time, temperature, and the stoichiometry of the reagents. For the related Vilsmeier-Haack formylation of triphenylamine to its trisubstituted analogue, specific conditions have been documented that can be adapted to target the disubstituted product. For instance, controlling the molar equivalents of the Vilsmeier reagent and moderating the reaction time and temperature are crucial for stopping the reaction at the desired stage.
A study on the synthesis of the related tris(4-formylphenyl)amine highlights that hydrolysis of the bis-iminium intermediate to the less deactivated dialdehyde (B1249045) can allow the third formylation to proceed, suggesting that careful control of the work-up procedure is also essential for isolating the desired this compound.
Table 1: Representative Reaction Conditions for Vilsmeier-Haack Formylation of Triphenylamine Derivatives Note: This data is based on the synthesis of related compounds and provides a basis for optimization.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Target Product | Reference |
|---|---|---|---|---|---|
| Triphenylamine | POCl₃, DMF | 95-100 | 48 | Tris(4-formylphenyl)amine | |
| 4-formyltriphenylamine | POCl₃, DMF | 88-93 | 11-13 | Tris(4-formylphenyl)amine |
Functionalization and Derivatization Strategies
The two formyl groups of this compound are reactive sites that allow for a wide range of functionalization and derivatization reactions, primarily to create larger, conjugated systems.
The aldehyde functional groups readily undergo condensation reactions with primary amines to form Schiff bases (or azomethines). This reactivity is widely exploited to synthesize novel polymers and oligomers.
Azomethine Synthesis: A novel triphenylamine-based azomethine was synthesized via the condensation of this compound with 4-hexyloxyaniline. The reaction was carried out in chloroform (B151607) at 50 °C under reflux, yielding the desired product.
Oligomeric Schiff Bases: this compound is used as a commercial dialdehyde monomer in high-temperature polycondensation reactions. In one approach, it was reacted with various silylated aromatic diamines containing tetraphenylsilane (B94826) cores. These reactions were catalyzed by p-toluenesulfonic acid (PTSA) in anhydrous N,N-dimethylacetamide (DMAc) at 120 °C to produce new oligomeric Schiff bases.
Table 2: Examples of Derivatization Reactions
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 4-Hexyloxyaniline | None | Chloroform | 50 °C, reflux | Azomethine | 30 |
Modifying the structure of this compound through derivatization significantly impacts the properties of the resulting materials. The formation of oligomeric Schiff bases, for instance, leads to conjugated systems with distinct characteristics.
The incorporation of tetraphenylsilane (TPS) cores into the polymer backbone via reaction with silylated diamines enhances key properties of the resulting oligomers. These structural modifications lead to:
Improved Solubility: The resulting poly-Schiff bases (polySBs) demonstrate high solubility in common organic solvents like chloroform and tetrahydrofuran (B95107) (THF).
Enhanced Thermal Stability: The new oligomers exhibit high thermal resistance, with degradation temperatures (T10%) recorded above 410 °C.
These findings show that the derivatization of this compound is a powerful strategy to tailor the physical and chemical properties of materials for specific applications, such as semiconductors for optoelectronics.
Green Chemistry Principles in Synthesis of this compound Analogues
The application of green chemistry principles aims to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. While specific, documented examples of green synthetic routes for this compound are not extensively reported in the literature, general green chemistry strategies are applicable to its synthesis and derivatization.
Potential areas for green improvements in the synthesis of this compound and its analogues include:
Alternative Solvents: The Vilsmeier-Haack reaction often uses chlorinated solvents or excess DMF. Research into using greener solvents, such as ionic liquids or solvent-free conditions, could reduce environmental impact.
Catalyst Improvement: Exploring solid acid catalysts or recyclable catalytic systems for the formylation or subsequent derivatization reactions could minimize waste and catalyst loss.
While these principles are central to modern synthetic chemistry, further research is needed to develop and document specific green protocols for the large-scale and laboratory synthesis of this compound and its derivatives.
Polymerization and Oligomerization Studies
Polycondensation Reactions Involving Bis(4-formylphenyl)phenylamine
The presence of two aldehyde functional groups makes this compound an ideal monomer for polycondensation reactions. This process involves the repeated condensation of monomers to form long polymer chains, with the concurrent elimination of a small molecule, such as water.
A significant application of this compound is in the synthesis of polymeric Schiff bases, also known as polyazomethines (PAMs) or PolySBs. nih.govmdpi.com These polymers contain imine (C=N) linkages in their main chain, which are typically formed through the reaction of an aldehyde with a primary amine. mdpi.comscispace.comsci-hub.se The resulting aromatic polyazomethines are conjugated systems with interesting optoelectronic properties. nih.govmdpi.com
The synthesis of polyazomethines from this compound is frequently achieved through high-temperature solution polycondensation. nih.govresearchgate.netnih.govntu.edu.tw In a typical procedure, the dialdehyde (B1249045) is reacted with various aromatic diamines. nih.govmdpi.comresearchgate.net For instance, new triphenylamine-based oligomeric Schiff bases have been successfully synthesized by reacting this compound with silylated diamines containing tetraphenylsilane (B94826) (TPS) cores. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The reaction is commonly carried out in a high-boiling point aprotic solvent, such as anhydrous N,N-dimethylacetamide (DMAc), at elevated temperatures, for example, 120 °C for 24 hours, under an inert nitrogen atmosphere. mdpi.comresearchgate.net
Table 1: Reaction Conditions for High-Temperature Polycondensation
| Parameter | Condition | Source(s) |
|---|---|---|
| Monomers | This compound, Aromatic Diamines | researchgate.net, nih.gov, mdpi.com |
| Solvent | Anhydrous N,N-dimethylacetamide (DMAc) | researchgate.net, mdpi.com |
| Temperature | 120 °C | researchgate.net, mdpi.com |
| Duration | 24 hours | researchgate.net |
| Atmosphere | Inert (Nitrogen) | nih.gov, mdpi.com |
To facilitate the polycondensation reaction and the formation of the imine bond, an acid catalyst is generally employed. scispace.com In the synthesis of polyazomethines from this compound and aromatic diamines, p-toluenesulfonic acid (PTSA) has been effectively used as a catalyst. nih.govmdpi.comresearchgate.net The catalyst promotes the dehydration step, which is crucial for driving the equilibrium towards the formation of the Schiff base polymer. scispace.com
The chemical structures of the synthesized polyazomethines are confirmed using various spectroscopic techniques. mdpi.comresearchgate.netnih.govresearchgate.net Fourier-transform infrared (FT-IR) spectroscopy is a key method for confirming the formation of the Schiff base linkage. The FT-IR spectra of the resulting polymers show a characteristic absorption band for the imine group (C=N) at approximately 1590 cm⁻¹. mdpi.com Concurrently, the disappearance of the N-H stretching vibrations from the diamine monomer indicates that the polymerization reaction has reached completion. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides further detailed structural information. mdpi.comresearchgate.netnih.govresearchgate.net For example, in the ¹H NMR spectra of polyazomethines synthesized from this compound, specific signals corresponding to the aromatic protons and the newly formed azomethine proton can be identified. ntu.edu.tw Similarly, ¹³C NMR spectra reveal the characteristic chemical shifts for the carbons in the polymer backbone. ntu.edu.tw Elemental analysis is also used to confirm that the elemental composition of the new polymers matches the proposed structures. mdpi.comresearchgate.netnih.govresearchgate.net
Table 2: Spectroscopic Data for Structural Elucidation of Polyazomethines
| Technique | Key Finding | Wavenumber/Chemical Shift | Source(s) |
|---|---|---|---|
| FT-IR | Imine group (C=N) stretching | ~1590 cm⁻¹ | mdpi.com |
| FT-IR | Disappearance of N-H stretching | N/A | mdpi.com |
| ¹H NMR | Azomethine proton (CH=N) | ~8.44 ppm | ntu.edu.tw |
| ¹³C NMR | Azomethine carbon (CH=N) | ~190.47 ppm | ntu.edu.tw |
Beyond Schiff base formation, the triphenylamine (B166846) structure, which is the core of this compound, is utilized in creating other polymer architectures.
The triphenylamine moiety is a component in the synthesis of linear conjugated copolymers. researchgate.net For example, new copolymers with linear structures have been synthesized through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions typically involve a halogenated triphenylamine derivative, such as bis(4-bromophenyl)phenylamine, which is reacted with bisboronic acids of fluorene (B118485) or thiophene. researchgate.net The resulting linear polymers are often soluble in chlorinated and aprotic polar solvents, and they exhibit high thermal stability. researchgate.net This approach demonstrates the versatility of the triphenylamine unit in forming extended, linear, and fully conjugated polymer chains suitable for various applications. researchgate.net
Formation of Other Polymer Architectures
Hyperbranched Polymer Structures
Hyperbranched polymers (HBPs) are three-dimensional, highly branched macromolecules with a globular and dendritic architecture. Their synthesis is often achieved through the polycondensation of ABn-type monomers, where 'A' and 'B' are functional groups that can react with each other. frontiersin.org This method is a one-step process that offers advantages in terms of simplicity and scalability. frontiersin.org Other synthetic routes include ring-opening polymerization and free-radical polymerization. frontiersin.org
This compound, with its two aldehyde functionalities, can be classified as an A2-type monomer. In principle, it can be copolymerized with a B3-type monomer (a molecule with three reactive groups, for instance, amino groups) to create a hyperbranched structure. This A2 + B3 approach is a common strategy to produce HBPs, offering a way to avoid the often complex synthesis of a single AB2 monomer. rsc.org The resulting polymer architecture would feature a high density of terminal functional groups, influencing properties such as solubility and reactivity. While the specific use of this compound in the synthesis of hyperbranched polymers is an area of potential, detailed studies focusing solely on this application are emerging as researchers explore new pathways to complex polymer structures. frontiersin.orgrsc.org
Incorporation of this compound into Conjugated Polymer Backbones
This compound is a key component in the synthesis of conjugated polymers, particularly through polycondensation reactions. Its aldehyde groups readily react with amine-functionalized co-monomers to form imine linkages (-C=N-), resulting in polymeric Schiff bases (polySBs). mdpi.comresearchgate.net These polymers are of significant interest due to their optoelectronic properties, making them suitable for applications such as polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). mdpi.com
Impact of Molecular Design on Polymerization Outcomes
The rational design of monomers and polymers is a foundational concept for tuning the properties of the final materials. chemrxiv.org In polymers derived from this compound, the molecular design of the co-monomer has a profound impact on the polymerization process and the resulting polymer's characteristics. For instance, the incorporation of bulky, non-planar units such as tetraphenylsilane into the polymer backbone alongside the triphenylamine unit from this compound can disrupt polymer chain packing. mdpi.com This disruption effectively enhances solubility in organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF) and can lead to high thermal stability, with decomposition temperatures often exceeding 400 °C. mdpi.comresearchgate.net
Furthermore, the electronic nature of the co-monomer influences the optoelectronic properties of the conjugated polymer. By selecting appropriate co-monomers, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. mdpi.comresearchgate.net This control over the electronic band gap is critical for optimizing performance in electronic devices. mdpi.com
Post-Modification Strategies for Polymer Networks
Post-polymerization modification (PPM) is a powerful technique for synthesizing functional polymers that may be inaccessible through direct polymerization. chemrxiv.org Polymers synthesized using this compound are particularly amenable to PPM because the polymerization process leaves unreacted formyl groups at the chain ends, and the imine bonds within the Schiff base backbone can also be chemically altered.
The formyl groups serve as reactive handles for a variety of chemical transformations. A prominent example is reductive amination, where the imine bonds formed during polymerization can be reduced to stable amine linkages. This changes the chemical nature of the polymer backbone, affecting its electronic properties and stability. Another strategy involves reacting the terminal aldehyde groups with other molecules. For instance, phenylethynylene substituents have been attached to the backbone of related poly(triphenylamine vinylene) polymers through coupling reactions, demonstrating a viable post-modification route to new conjugated structures with altered optical and electrochemical properties. researchgate.net Such modifications allow for the fine-tuning of a material's function after the initial polymer scaffold has been created. nih.gov
Structural Influence of Co-monomers on Resulting Polymers
The structure of the co-monomer plays a decisive role in determining the final properties of polymers synthesized with this compound. A study involving the high-temperature polycondensation of this compound with three different silylated diamines containing tetraphenylsilane (TPS) cores (A1, A2, and A3) clearly illustrates this influence. mdpi.comresearchgate.net
The three resulting oligomeric Schiff bases, designated polySB1, polySB2, and polySB3, all exhibited high solubility in common organic solvents and high thermal resistance. mdpi.com However, subtle variations in the diamine co-monomer structure led to distinct differences in their molecular weight and optoelectronic properties. For example, the variance in the linkage between the phenyl rings in the diamine monomers affected the degree of π-conjugation across the polymer backbone. mdpi.com This, in turn, resulted in different electronic band gaps for the three polymers, with polySB2 showing the lowest value (2.65 eV), suggesting a more effective conjugation. mdpi.comresearchgate.net These findings underscore how the selection of a co-monomer is a critical tool for tailoring the characteristics of the final polymer.
The table below summarizes the properties of the three polymers based on the different diamine co-monomers used.
| Property | PolySB1 | PolySB2 | PolySB3 |
| Diamine Co-monomer | A1 | A2 | A3 |
| Mw ( g/mol ) | 10,700 | 11,200 | 9,800 |
| T10% (°C) | 412 | 435 | 428 |
| Tg (°C) | 250 | 270 | 262 |
| HOMO (eV) | -6.06 | -6.18 | -6.09 |
| LUMO (eV) | -3.34 | -3.46 | -3.37 |
| Eg (eV) | 2.72 | 2.65 | 2.72 |
Covalent Organic Framework Cof Synthesis and Characterization
Design Principles for Bis(4-formylphenyl)phenylamine-Based COFs
The foundational design principle for creating COFs from precursors like this compound lies in the use of molecular building blocks with specific, pre-determined geometries. sci-hub.se The inherent C2v symmetry of this compound, with its two reactive aldehyde groups, makes it a suitable building block for condensation with complementary multitopic amine linkers. The precise integration of such functional organic units into an extended, ordered framework is achieved in a modular, bottom-up fashion, allowing for a high degree of control over the material's properties. rsc.org
Imine-Linked COF Formation
The most prevalent strategy for constructing COFs from aldehyde-containing monomers such as this compound is through the formation of imine linkages. escholarship.org This involves a Schiff-base condensation reaction between the aldehyde groups (-CHO) of the monomer and the amino groups (-NH2) of a linker molecule. This reversible reaction forms robust imine bonds (-C=N-), which organize the building blocks into a periodic, two-dimensional or three-dimensional network. escholarship.org
The successful formation of the imine-linked framework can be confirmed through spectroscopic methods. For instance, Fourier-transform infrared (FT-IR) spectroscopy typically shows the attenuation of stretching signals from the parent aldehyde (–C=O) and amine (–NH2) groups, alongside the emergence of a new characteristic peak for the imine (–C=N) linkage, often observed around 1628 cm⁻¹. chinesechemsoc.org
Self-Polycondensation Strategies for COF Films
Advancements in COF synthesis have led to the development of self-polycondensation strategies, which are particularly effective for fabricating high-quality COF films. This approach utilizes specially designed A₂B₂-type monomers that contain both aldehyde and amine functionalities within the same molecule. escholarship.orgrsc.org While this compound itself is a dialdehyde (B1249045) (an A₂ building block), the principles of self-polycondensation are demonstrated by related A₂B₂ monomers like 1,6-bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene (BFBAPy) and 1,4-bis(4-formylphenyl)-2,5-bis(4-aminophenyl)benzene (BFBAB). rsc.orgresearchgate.net In this method, a single monomer type undergoes polymerization to form a continuous, crystalline 2D imine-linked COF film, simplifying the reaction setup compared to traditional co-condensation methods. rsc.org
In Situ Film-to-Film Transformation Techniques for Crystalline COFs
A significant challenge in the field is the fabrication of highly crystalline COF films with controllable thickness. chinesechemsoc.orgresearchgate.net An innovative solution is the in situ film-to-film transformation technique, which leverages the self-polycondensation of A₂B₂ monomers. chinesechemsoc.orgchinesechemsoc.org The process begins with the deposition of an amorphous film of the A₂B₂ monomer onto a substrate, for example, by drop-casting. chinesechemsoc.orgresearchgate.net This amorphous precursor film is then directly converted into a highly crystalline COF film through a method like in situ vapor-assisted self-polycondensation. chinesechemsoc.orgchinesechemsoc.org
This transformation has been shown to be highly efficient, with conversion yields reaching 93–97%. chinesechemsoc.orgresearchgate.net The resulting films are stable, insoluble in common organic solvents, and exhibit strong X-ray diffraction peaks, confirming their high crystallinity. researchgate.net Notably, this film-to-film approach has been found to be less effective for the conventional co-condensation of two separate monomers (e.g., a dialdehyde and a diamine), highlighting its unique suitability for A₂B₂-type precursors. chinesechemsoc.org
Modulation of COF Architecture and Porosity
A key advantage of COFs is that their structural properties, including pore size and surface area, can be rationally designed and controlled. rsc.orgresearchgate.net The geometry and dimensions of the constituent building blocks directly translate to the architectural features of the final porous material. sci-hub.sesemanticscholar.org
Tunable Pore Size and Surface Area
The porosity of COFs based on formylphenyl precursors can be systematically modulated. By adjusting the length and symmetry of the linkers used in a co-condensation reaction or by designing A₂B₂ monomers of different sizes, researchers can fine-tune the resulting pore diameters and Brunauer-Emmett-Teller (BET) surface areas. researchgate.net For instance, employing linkers of varying lengths can produce pore sizes ranging from angstroms to several nanometers. researchgate.net This tunability allows for the creation of materials tailored for specific applications, from gas storage to the accommodation of large guest molecules. semanticscholar.org
Below is a table showcasing the tunable properties of various imine-linked and related COFs.
| COF Name | Pore Size (nm) | BET Surface Area (m²/g) |
| COF-42 | 2.8 | 710 |
| COF-43 | 3.8 | 620 |
| HPB-COF | 1.2 | 965 |
| HBC-COF | 1.8 | 469 |
| Py-Azine COF | 1.76 | 1210 |
| PI-COF-3 | 5.3 | 2346 |
| PC-COF | 5.8 | - |
| dPP-TAB COF | 4.8 | 1467 |
This table presents data compiled from various research findings to illustrate the range of achievable properties in COFs. researchgate.netsemanticscholar.orgmdpi.com
Substrate Adaptability of COF Films
The methods developed for COF synthesis, particularly the in situ film-to-film transformation and interfacial polymerization techniques, demonstrate excellent substrate adaptability. nih.govchinesechemsoc.org Highly crystalline COF films have been successfully grown on a diverse array of substrates. researchgate.netchinesechemsoc.org These include standard materials like silicon wafers and glass, conductive surfaces such as indium-doped tin oxide (ITO) and gold, and even flexible polymer membranes. nih.govchinesechemsoc.orgresearchgate.net This versatility is crucial for integrating COF films into electronic devices, sensors, and membrane-based applications. chinesechemsoc.org
Integration of Functional Organic Units into COF Structures
The molecular architecture of this compound, featuring a central triphenylamine (B166846) core flanked by two formylphenyl groups, makes it a prime candidate for integrating specific functionalities into Covalent Organic Frameworks (COFs). The triphenylamine unit is an electron-rich aromatic system known for its hole-conducting capabilities and unique photophysical and redox properties. rsc.org The terminal aldehyde (-CHO) groups on the molecule are reactive sites that readily undergo condensation reactions, most commonly with amine linkers, to form stable imine bonds (–C=N–), which constitute the backbone of the resulting COF.
This "bottom-up" approach allows for the precise, atomic-level integration of the functional triphenylamine core into an extended, crystalline, and porous framework. rsc.orgsci-hub.se The inherent properties of the triphenylamine moiety are thereby imparted to the entire COF material. Researchers have leveraged this to create COFs with tailored electronic and optical characteristics. For instance, the electron-donating nature of the triphenylamine unit makes it an excellent building block for donor-acceptor (D-A) type COFs. rsc.org In these structures, the triphenylamine acts as the electron donor, and when paired with an electron-accepting linker, it can facilitate efficient intramolecular charge transfer, a critical process for applications in photocatalysis and optoelectronics. rsc.orgnih.gov
The specific geometry of this compound, a V-shaped or bent C2-symmetric linker, influences the resulting topology of the COF. When reacted with linear or trigonal amine linkers, it can form two-dimensional (2D) or three-dimensional (3D) frameworks with predictable pore structures. rsc.orgresearchgate.net For example, the condensation of triphenylamine-based aldehydes with various amine monomers has been used to construct 3D COFs with interpenetrated networks, which exhibit high surface areas and are effective photocatalysts. rsc.org The resulting COFs can absorb light in the visible region, a property attributed to the extended π-conjugation within the framework structure, which is a significant red-shift compared to the individual monomer units. rsc.org
The functional utility of integrating triphenylamine units is evident in their application in chemical sensing. A COF incorporating an aromatic electron-rich triphenylamine group demonstrated the ability to detect nitroaromatic compounds like trinitrophenol (TNP) through fluorescence quenching. rsc.org The electron-rich nature of the framework enhances the interaction with electron-deficient analyte molecules. rsc.org
Table 1: Examples of Functional COFs Incorporating Triphenylamine-based Units This table is representative of COFs built with triphenylamine functionality, similar to what this compound provides.
| COF Name | Monomers | Linkage Type | Key Functional Property | Application | Reference |
|---|---|---|---|---|---|
| COF-1 / COF-2 (3D) | Triphenylamine-based aldehyde + Trigonal/Rectangular amines | Imine | Photoredox activity, Visible light absorption | Asymmetric Photocatalysis | rsc.org |
| TAPA–PDA COF | Tris(4-aminophenyl)amine + p-Phenylenediamine | Imine | Red-shifted UV-vis absorption and fluorescence, Hydrophilicity | Not specified | acs.org |
| COF-BABD-BZ | 1,4′-(bis(4-formylphenyl)amino)-[1,10-biphenyl]-3,5-dicarbaldehyde + Benzidine | Imine | Fluorescence, Electron-rich framework | Chemical Sensing (TNP) | rsc.org |
Investigation of COF Stability under Diverse Conditions
A crucial aspect for the practical application of COFs is their stability under various chemical and thermal environments. COFs constructed using this compound and similar linkers typically form imine (-C=N-) linkages. These imine-based COFs are generally known to possess higher chemical stability compared to earlier boronate ester-linked COFs, particularly in aqueous or protic environments. rsc.org The strong covalent bonds that form the framework contribute to significant thermal and chemical stability, which is essential for applications in catalysis or sensing under harsh conditions. rsc.org
Triphenylamine-based COFs have demonstrated notable robustness. Thermogravimetric analysis (TGA) of COFs containing triphenylamine derivatives often shows high thermal stability, with decomposition temperatures exceeding 400°C. This resilience is attributed to the rigid and highly conjugated structures. Furthermore, certain imine-linked COFs have shown excellent chemical stability, remaining intact even after exposure to harsh conditions such as strong acids (9M HCl) and bases (9M NaOH). mdpi.com In some cases, even if a COF becomes amorphous after a catalytic cycle, its crystallinity can be restored through processes like solvent-assisted linker exchange, allowing it to be reused without a loss of performance. rsc.org
Table 2: Stability Characteristics of Representative Imine-Linked COFs
| COF Type | Pore Size (nm) | Activation Solvent | Resulting Stability | Reference |
|---|---|---|---|---|
| Rhombic COF (Py-1P) | 1.5 | Methanol, Acetone, THF | Robust; Retained crystallinity and porosity with all solvents. | nih.gov |
| Hexagonal COF (TAPB-TFPA) | 1.7 | THF | Moderately fragile; Retained crystallinity but significant loss of porosity. | nih.gov |
| Por-sp2c-COF | Not specified | 9M HCl, 9M NaOH | Excellent chemical stability. | mdpi.com |
Note: THF refers to Tetrahydrofuran (B95107). The stability data reflects general principles applicable to frameworks derived from precursors like this compound.
The inherent stability of the covalent bonds, coupled with the rigidity of the aromatic building blocks like this compound, underpins the development of robust porous materials suitable for a wide range of demanding applications. rsc.orgresearchgate.net
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| This compound | 4,4'-(Phenylazanediyl)dibenzaldehyde |
| TNP | Trinitrophenol |
| TAPA | Tris(4-aminophenyl)amine |
| PDA | p-Phenylenediamine |
| Benzidine | Biphenyl-4,4'-diamine |
| THF | Tetrahydrofuran |
Optoelectronic Material Development and Characterization
Electronic Structure Modulation in Bis(4-formylphenyl)phenylamine-Derived Materials
The electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical factor governing the performance of organic optoelectronic materials. The ability to tune these energy levels allows for the optimization of charge injection, transport, and recombination processes within a device.
Highest Occupied Molecular Orbital (HOMO) Energy Level Determination
The HOMO level is a key parameter that influences the electron-donating ability and hole-transporting properties of a material. rsc.org In materials derived from this compound, the triphenylamine (B166846) core typically dominates the HOMO level. rsc.org The non-planar, propeller-like structure of triphenylamine helps to prevent undesirable molecular aggregation, which can be detrimental to device performance. mdpi.com
The HOMO energy levels of these materials can be determined experimentally using techniques like cyclic voltammetry and are often supplemented by computational methods such as Density Functional Theory (DFT). rsc.orgresearchgate.net For instance, in a series of oligomeric Schiff bases synthesized from this compound, the HOMO levels were found to be in the range of -6.06 to -6.18 eV. nih.govmdpi.comresearchgate.netnih.gov These values indicate a good potential for hole injection from common anodes like indium tin oxide (ITO). nii.ac.jp
The substitution on the this compound core can significantly influence the HOMO energy. For example, the introduction of electron-donating groups is a common strategy to raise the HOMO level, which can improve the alignment with the valence band of perovskite materials in solar cells. researchgate.net Conversely, the incorporation of certain structural motifs can lead to a deeper HOMO level. alfachemic.com
HOMO Energy Levels of this compound-Derived Materials
| Material | HOMO Energy Level (eV) | Reference |
|---|---|---|
| polySB1 | -6.18 | nih.govmdpi.comresearchgate.net |
| polySB2 | -6.06 | nih.govmdpi.comresearchgate.net |
| polySB3 | -6.12 | mdpi.comresearchgate.net |
| TPA-dHB | -5.24 | mdpi.com |
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis
The LUMO level is crucial for determining the electron-accepting and electron-transporting characteristics of a material. nih.gov In this compound derivatives, the LUMO is often localized on the acceptor moieties that are attached to the triphenylamine core through the formyl groups. rsc.org
The LUMO energy levels are typically calculated from the HOMO energy levels and the optical band gap determined from UV-Vis absorption spectra. nih.govmdpi.com For the aforementioned oligomeric Schiff bases, the LUMO levels were estimated to be between -3.31 and -3.46 eV. mdpi.com This range of LUMO energies can provide a suitable offset with the LUMO of acceptor materials like fullerene derivatives in organic solar cells, facilitating efficient exciton (B1674681) dissociation. mdpi.com
DFT calculations are also widely employed to predict and analyze the LUMO energy levels and their distribution within the molecule. rsc.org These calculations have shown that in some triphenylamine-imidazole based luminophores, the LUMO is located on the diphenylimidazole moiety and the phenyl linkage, indicating a charge transfer character from the triphenylamine donor to the acceptor part. rsc.org
LUMO Energy Levels of this compound-Derived Materials
| Material | LUMO Energy Level (eV) | Reference |
|---|---|---|
| polySB1 | -3.46 | mdpi.comresearchgate.net |
| polySB2 | -3.31 | mdpi.comresearchgate.net |
| polySB3 | -3.47 | mdpi.comresearchgate.net |
| TPA-dHB | -3.60 | mdpi.com |
Band Gap Engineering in Conjugated Systems
The energy band gap (Eg), which is the difference between the HOMO and LUMO energy levels, is a fundamental property that dictates the absorption and emission characteristics of a material. science.gov By strategically modifying the chemical structure of this compound derivatives, the band gap can be precisely engineered for specific optoelectronic applications. scielo.brscispace.commdpi.comalfachemic.comrsc.orgresearchgate.net
One common approach to tune the band gap is by extending the π-conjugation of the system. researchgate.net For example, the reaction of this compound with different diamines to form Schiff bases allows for the creation of materials with varying degrees of π-conjugation, leading to different band gaps. nih.govresearchgate.net In the case of the polySB series, the optical band gaps were found to be in the range of 2.65–2.72 eV, classifying them as wide-band-gap semiconductors. nih.govmdpi.comresearchgate.netnih.gov
The introduction of electron-withdrawing or electron-donating groups is another effective strategy for band gap engineering. scielo.br Electron-withdrawing groups can stabilize the LUMO level, while electron-donating groups can destabilize the HOMO level, both of which can lead to a reduction in the band gap and a red-shift in the absorption spectrum. scielo.br This principle has been demonstrated in various triphenylamine-based dyes and polymers. scielo.brscispace.com
Band Gaps of this compound-Derived Materials
| Material | Optical Band Gap (eV) | Reference |
|---|---|---|
| polySB1 | 2.72 | nih.govmdpi.comresearchgate.net |
| polySB2 | 2.65 | nih.govmdpi.comresearchgate.net |
| polySB3 | 2.70 | mdpi.comresearchgate.net |
| TPA-dHB (electrochemical) | 1.64 | mdpi.com |
Photophysical Properties of this compound-Based Materials
The photophysical properties, including light absorption and emission, are central to the function of optoelectronic devices. These properties are intrinsically linked to the electronic structure of the materials.
UV-Vis Absorption Spectroscopy Studies
UV-Vis absorption spectroscopy is a primary technique used to investigate the electronic transitions in these materials. mdpi.comrsc.orgresearchgate.net The absorption spectra of this compound derivatives typically exhibit intense bands corresponding to π-π* transitions within the aromatic rings and intramolecular charge transfer (ICT) transitions. mdpi.comresearchgate.net
The position of the absorption maxima (λ_max) is highly dependent on the molecular structure. For instance, in a series of azomethines derived from this compound, an intense absorption band was observed in the range of 300 to 450 nm, which was attributed to ICT from the imine functionality and the aromatic core. mdpi.com The solvent polarity can also influence the absorption spectra, with more polar solvents often leading to a red-shift of the ICT band. researchgate.net
In oligomeric Schiff bases (polySBs) synthesized using this compound, absorption was observed near 400 nm. nih.govmdpi.comresearchgate.netnih.gov The introduction of different silylated aromatic diamines in the polymer backbone resulted in slight variations in the absorption profiles. nih.gov
UV-Vis Absorption Data for this compound-Derived Materials
| Material | Solvent | Absorption Maxima (λ_max, nm) | Reference |
|---|---|---|---|
| TPA-dHB | Chloroform (B151607) | 393 | mdpi.com |
| polySB1 (film) | - | 395 | researchgate.net |
| polySB2 (film) | - | 408 | researchgate.net |
| polySB3 (film) | - | 398 | researchgate.net |
Photoluminescence Emission Characteristics
Photoluminescence (PL) spectroscopy provides insights into the emissive properties of materials upon photoexcitation. researchgate.netresearchgate.net this compound-derived materials often exhibit fluorescence, with the emission wavelength and quantum yield being highly tunable. scispace.comrsc.orgresearchgate.net
For example, novel triphenylamine-based star-like molecules have been synthesized that show broad emission bands with an intramolecular charge transfer character. researchgate.net The fluorescence of these derivatives can be shifted from the blue to the green region of the spectrum by increasing the extent of π-conjugation. researchgate.net
In the case of the oligomeric Schiff bases (polySBs), photoluminescence was observed, and the emission behavior was found to be similar for the different polymers in the series. nih.gov The PL spectra of azomethines derived from this compound showed emission in the blue-green region, with the exact wavelength depending on the solvent and whether the measurement was taken in solution or as a thin film. mdpi.com
Photoluminescence Emission Data for this compound-Derived Materials
| Material | Medium | Emission Maxima (λ_em, nm) | Reference |
|---|---|---|---|
| TPA-dHB | Chloroform | 468 | mdpi.com |
| polySB1 (film) | - | 498 | researchgate.net |
| polySB2 (film) | - | 505 | researchgate.net |
| polySB3 (film) | - | 502 | researchgate.net |
Relationship between Molecular Structure and Optical Transitions
The optoelectronic properties of materials derived from this compound are intrinsically linked to its unique molecular architecture. The core of the molecule is a triphenylamine (TPA) unit, which is well-known for its strong electron-donating nature and effective hole-transporting capabilities. researchgate.net This TPA core possesses a non-planar, propeller-like three-dimensional structure. This shape is crucial as it can inhibit the close packing and aggregation of molecules, which in turn enhances the solubility of derived polymers in common organic solvents, a desirable trait for solution-based processing of electronic devices. mdpi.comresearchgate.net
The two terminal aldehyde (-CHO) groups on the phenyl rings are key functional groups that allow this compound to act as a monomer or building block. mdpi.com Through polycondensation reactions, typically with diamine compounds, it can form polymeric Schiff bases (polySBs), also known as polyazomethines. mdpi.commdpi.com This polymerization extends the π-conjugated system along the polymer backbone. The degree of this π-conjugation is a primary determinant of the material's optical and electronic properties, including its absorption and emission wavelengths, and its energy levels (HOMO and LUMO). mdpi.comresearchgate.net
Research into oligomeric Schiff bases synthesized from this compound and various silylated aromatic diamines demonstrates this structure-property relationship. The incorporation of different moieties, such as tetraphenylsilane (B94826) (TPS), into the polymer backbone alongside the TPA unit allows for the fine-tuning of the optoelectronic characteristics. mdpi.com The TPS core can disrupt the planarity of the polymer chain, which affects the extent of π-conjugation and, consequently, the energy band gap. researchgate.net
In one such study, three different polySBs (polySB1, polySB2, and polySB3) were created using this compound. The resulting polymers exhibited wide optical band gaps, ranging from 2.65 to 2.72 eV. mdpi.comnih.gov The lowest band gap was observed for polySB2, which was attributed to a more effective π-conjugation along its specific backbone structure. mdpi.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) energy levels were found to be in the range of -6.06 to -6.18 eV, indicating the potential of these materials as wide-band-gap semiconductors. mdpi.comresearchgate.net
Table 1: Optical and Electrochemical Properties of Polymeric Schiff Bases Derived from this compound
| Polymer ID | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Band Gap (Eg opt, eV) | HOMO Level (eV) | LUMO Level (eV) |
| polySB1 | 398 | 511 | 2.72 | -6.18 | -3.46 |
| polySB2 | 409 | 522 | 2.65 | -6.06 | -3.41 |
| polySB3 | 399 | 513 | 2.70 | -6.15 | -3.45 |
| Data sourced from research on triphenylamine-based oligomeric Schiff bases containing tetraphenylsilane moieties. mdpi.comnih.gov |
Applications in Organic Electronic Devices
The versatile electronic structure of this compound makes it a valuable precursor for synthesizing semiconducting polymers with applications across various organic electronic devices. mdpi.commdpi.com Its derivatives have been identified as promising materials for polymer solar cells (PSCs), polymer light-emitting diodes (PLEDs), and organic field-effect transistors (OFETs). mdpi.comnih.gov
Polymer Solar Cells (PSCs)
In the field of polymer solar cells, materials based on this compound are investigated primarily for their use as electron donor materials within the active layer of a bulk heterojunction (BHJ) device. The triphenylamine core provides strong electron-donating characteristics, which is a fundamental requirement for the donor component in a PSC. researchgate.net The HOMO energy levels of polymers derived from this compound are suitable for efficient hole injection and transport to the anode. mdpi.com
The wide band gap of these materials (typically >2.6 eV) suggests they would be most effective when paired with a low band gap acceptor material to maximize the absorption of the solar spectrum. mdpi.comnih.gov The good solubility and processability of polymers synthesized from this compound are advantageous for creating uniform active layer films via cost-effective methods like spin-coating. mdpi.comresearchgate.net
Polymer Light-Emitting Diodes (PLEDs)
The photoluminescence properties of polymers derived from this compound make them candidates for use in PLEDs. mdpi.com These materials typically exhibit emission in the visible part of the spectrum, often in the green-yellow region, as seen in the oligomeric Schiff bases that emit light at wavelengths between 511 and 522 nm. mdpi.com
In a PLED device structure, these polymers could function either as the emissive layer, where electron-hole recombination leads to light emission, or as a hole-transport layer (HTL). As an HTL, the material facilitates the movement of holes from the anode to the emissive layer, a role for which the TPA moiety is exceptionally well-suited. researchgate.net The thermal stability of these polymers, with decomposition temperatures often exceeding 400°C, is also a critical advantage for device longevity and performance. mdpi.comresearchgate.net
Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives in OFETs leverages their inherent properties as p-type (hole-transporting) semiconductor materials. mdpi.comresearchgate.net The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used in its active channel. The TPA structure is known to facilitate efficient hole transport. researchgate.net
When processed into thin films, polymers synthesized from this compound can form the semiconducting layer in an OFET. mdpi.com The ability to form stable, uniform films is crucial for efficient charge transport between the source and drain electrodes. The propeller-like shape of the TPA unit helps to control the intermolecular interactions, which can be beneficial for achieving desirable film morphology and, consequently, higher charge carrier mobility. mdpi.com The development of such materials is a key area of research for creating flexible, low-cost integrated circuits and sensors. nih.gov
Electrochemical Investigations
Redox Behavior of Bis(4-formylphenyl)phenylamine Derivatives
The redox behavior of compounds incorporating the this compound moiety is primarily governed by the electron-donating triphenylamine (B166846) core. This unit can be reversibly oxidized, a key characteristic for various electrochemical applications. nih.gov The specific redox potentials and the stability of the oxidized species can be fine-tuned by chemical modification of the parent structure. mdpi.com
Cyclic voltammetry (CV) is a fundamental technique used to probe the redox characteristics of this compound derivatives. mdpi.comuni-muenchen.de These studies provide critical data on oxidation and reduction potentials, which are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
For instance, azomethines synthesized from this compound and various anilines exhibit distinct redox behaviors. A study on an azomethine derived from this compound and 4-hexyloxyaniline (TPA-dHB) showed that the compound undergoes oxidation, but attempts to form a polymer via electropolymerization were unsuccessful as there was no potential build-up during subsequent scans. mdpi.com
In another example, new triphenylamine-based oligomeric Schiff bases (polySBs) were prepared using this compound. nih.govmdpi.com CV measurements on these oligomers were used to determine their HOMO levels and band-gap values, which were found to be in the ranges of -6.06 to -6.18 eV and 2.65–2.72 eV, respectively. nih.govresearchgate.net The electrochemical band gaps for related polymers have been calculated from CV measurements, with values around 2.07 eV to 2.68 eV depending on the specific polymer structure. researchgate.net
The electrochemical properties of these materials can be summarized in the following table:
| Derivative | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Electrochemical Band Gap (E'g) (eV) | Source |
| Azomethine from this compound and 4-hexyloxyaniline (TPA-dHB) | -5.24 | -3.60 | 1.64 | mdpi.com |
| Oligomeric Schiff base (polySB2) from this compound | -6.06 to -6.18 | Not Specified | 2.65–2.72 | nih.gov |
| Poly(azomethine) P-4-OPDP | Not Specified | Not Specified | 2.07 | researchgate.net |
| Poly(azomethine) P-2-OPDP | Not Specified | Not Specified | 2.32 | researchgate.net |
| Poly(azomethine) P-4-MPDP | Not Specified | Not Specified | 2.34 | researchgate.net |
| Poly(azomethine) P-2MPDP | Not Specified | Not Specified | 2.68 | researchgate.net |
Table 1: Electrochemical data for selected derivatives of this compound.
The oxidation of this compound derivatives is centered on the nitrogen atom of the triphenylamine unit. d-nb.info This process involves the removal of an electron to form a stable amine-centered radical cation. d-nb.info The stability of this radical cation is a crucial feature, which is often enhanced by the delocalization of the radical spin over the three phenyl rings. d-nb.info
In some cases, the inherent reactivity of the radical cation can be managed by structural modifications, such as steric shielding, which blocks reactive positions and enhances stability. d-nb.info A study on a sterically protected triphenylamine scaffold demonstrated a fully reversible one-electron oxidation at a moderate potential of +0.38 V (vs. Fc/Fc+) to form a remarkably stable radical cation. d-nb.info This stability allowed for detailed investigation of its properties, showing that the oxidized form could be stored for weeks without significant degradation. d-nb.info
The formation of the radical cation is often accompanied by distinct changes in the material's photophysical properties, including the appearance of characteristic absorption bands in the visible or near-infrared (NIR) region. d-nb.info This phenomenon is the basis for the electrochromic behavior of these materials. The generation of radical cations from electron-rich arenes through single-electron oxidation is a known pathway, and the oxidative potentials can be measured using cyclic voltammetry. nih.gov
Electrochromic Properties of this compound-Based Materials
Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. nih.gov Materials derived from this compound, particularly polymers, often exhibit promising electrochromic properties due to the stable redox states of the triphenylamine core. mdpi.comnih.govresearchgate.net
When a potential is applied to a film of a this compound-based polymer, the oxidation of the triphenylamine units to radical cations leads to a change in the electronic structure and, consequently, a change in the material's absorption spectrum, resulting in a visible color change. researchgate.net
For example, an electroactive polyazomethine, formed through the polycondensation of a bis(triphenylamine) dialdehyde (B1249045), demonstrated distinct color changes. researchgate.net Similarly, a D-A-A-A-D azomethine triad (B1167595) containing triphenylamine donor groups, TPA-(BTZ)3-TPA, could be electropolymerized to form an orange film. mdpi.com Upon oxidation, this film changed color from orange to green. mdpi.com Other related polymers have been shown to switch from yellow in their neutral state to various colors like green and blue in their oxidized states. researchgate.net
The table below details the observed color changes for some electrochromic polymers based on triphenylamine derivatives.
| Polymer/Material | Neutral State Color | Oxidized State Color(s) | Source |
| poly-[TPA-(BTZ)3-TPA] | Orange | Green | mdpi.com |
| P(TTPA-co-DIT) | Yellow | Yellowish-green, Green, Blue | researchgate.net |
| Fe(II) polymer P1 based on triphenylamine | Orange | Gray | acs.org |
| Fluorene-bearing polymers P3 and P4 | Yellow | Gray | researchgate.net |
Table 2: Electrochromic behavior of materials derived from triphenylamine precursors.
A critical requirement for practical electrochromic devices is the reversibility of the color change over many cycles. mdpi.com Materials based on this compound have demonstrated this reversible electrochemical switching. mdpi.comresearchgate.net
The oxidation of the triphenylamine core to its radical cation is often a chemically and electrochemically reversible process. d-nb.info For the electropolymerized film of TPA-(BTZ)3-TPA, the color change from orange to green was fully reversible upon applying a slightly negative potential. mdpi.com This polymer also exhibited good electrochromic stability over approximately 180 oxidation/reduction cycles. mdpi.com Similarly, an iron(II) metallopolymer containing triphenylamine groups underwent a reversible oxidation/reduction process, changing from orange to gray. acs.org This reversibility is essential for the development of stable and long-lasting electrochromic windows, displays, and sensors. mdpi.comfrontiersin.org
Electropolymerization Phenomena and Mechanisms
Electropolymerization is a powerful technique to deposit thin, uniform, and electroactive polymer films directly onto an electrode surface from a solution containing the monomer. rsc.org Triphenylamine-based compounds, including derivatives of this compound, are known to undergo oxidative electropolymerization. mdpi.com
The mechanism of electropolymerization for triphenylamine derivatives typically involves the initial oxidation of the monomer at the electrode surface to form a radical cation. mdpi.comrsc.org These radical cations can then couple with each other to form dimers, which are subsequently re-oxidized, allowing for further chain propagation and the growth of a polymer film on the electrode. mdpi.com For triphenylamine-based compounds, this coupling often occurs between the terminal triphenylamine groups, leading to the formation of stable and electroactive tetraphenylbenzidine (TPB) moieties within the polymer backbone. mdpi.com
An azomethine triad, TPA-(BTZ)3-TPA, was shown to undergo electropolymerization through multiple oxidation/reduction cycles, forming an electrochromic polymer film. mdpi.com However, not all derivatives are suitable for electropolymerization. An azomethine synthesized from this compound and 4-hexyloxyaniline did not electropolymerize, as evidenced by the lack of current increase in subsequent cyclic voltammetry scans, indicating that the radical cation formed was not sufficiently reactive or suitably positioned for polymerization. mdpi.com The success of electropolymerization is influenced by factors such as the monomer structure, solvent, and electrolyte used. rsc.org
Advanced Sensing Platforms
Development of Chemical Sensors utilizing Bis(4-formylphenyl)phenylamine Derivatives
This compound serves as a versatile precursor for constructing complex sensory materials. The aldehyde functional groups are particularly useful, allowing the compound to be integrated into larger polymeric structures or covalent organic frameworks (COFs) designed for specific sensing applications. unh.edu
Researchers have synthesized polymers incorporating triphenylamine (B166846) moieties, similar in structure to this compound, to create sensors with aggregation-induced emission (AIE) properties. These AIE-active polymers have demonstrated high sensitivity in detecting nitroaromatic compounds. researchgate.net The development of such chemosensors is critical for applications in homeland security and environmental monitoring. a-star.edu.sg The core structure's electron-donating triphenylamine unit and the potential for creating extended π-conjugated systems through its formyl groups are key to its function in these sensors. cymitquimica.comresearchgate.net
Investigation of Sensing Mechanisms
The sensing capabilities of this compound-based materials are rooted in specific chemical and physical interactions with target analytes. These interactions produce measurable signals, such as changes in fluorescence or color, enabling detection.
Derivatives of triphenylamine, including polymers and covalent organic frameworks (COFs) built from precursors like this compound, are highly effective in detecting nitroaromatic compounds, which are common components of explosives. researchgate.netrsc.org The detection mechanism often relies on a process called photoinduced electron transfer (PET). researchgate.net When the sensor material is excited by light, it can transfer an electron to the electron-deficient nitroaromatic compound. This transfer disrupts the sensor's fluorescence, causing it to quench or "turn-off," which signals the presence of the analyte. researchgate.netrsc.org
For example, AIE-active polymers have been shown to be dramatically quenched by various nitro compounds, including 2,4,6-trinitrophenol (TNP), also known as picric acid, and 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net The sensitivity of these sensors is remarkable, with high Stern-Volmer constants indicating efficient quenching and, therefore, effective detection. researchgate.net
Table 1: Stern-Volmer Constants (Ksv) for Nitroaromatic Detection This table presents the quenching efficiency of a hollow nanosphere sensor constructed from a triphenylamine derivative for various nitrophenol explosives.
| Analyte | Stern-Volmer Constant (Ksv) (M⁻¹) |
| 2,4,6-trinitrophenol (TNP) | 9.67 x 10⁵ |
| 4-nitrophenol (NP) | 3.14 x 10⁵ |
| 2,4-dinitrophenol (DNP) | 4.8 x 10⁴ |
| Data sourced from research on AIE-active conjugated hollow nanospheres. researchgate.net |
The formyl groups and the nitrogen atom in this compound make it an effective ligand for coordinating with metal ions. cymitquimica.com This property is harnessed to create sensors that can selectively detect specific metal ions, which are often environmental pollutants. Schiff base derivatives, formed by the reaction of the aldehyde groups with amines, are particularly known for their ability to selectively bind and detect metal ions. researchgate.net
A closely related compound, tris(4-formylphenyl)amine (B39881), has been used to functionalize mesoporous silica (B1680970) for the selective colorimetric detection of mercury ions (Hg²⁺) in water. researchgate.net The sensor changes color upon binding with Hg²⁺, allowing for visual detection even at parts-per-billion (ppb) levels. researchgate.net The mechanism involves the formation of a complex between the sensor's donor atoms and the metal ion, often resulting in a ligand-to-metal charge transfer (LMCT) that causes the color change. researchgate.netmdpi.com The selectivity is determined by the specific affinity of the sensor's binding sites for a particular metal ion over others. mdpi.com For instance, sensors can be designed to be highly selective for soft metal ions like Hg²⁺ or hard metal ions depending on the nature of the donor atoms incorporated into the structure. researchgate.net
Integration into Mesoporous Silica Materials for Sensing Applications
Mesoporous silica materials, such as MCM-41 and SBA-15, are excellent platforms for sensor development due to their high surface area, tunable pore sizes, and stable structure. mdpi.comnih.gov this compound and its derivatives can be loaded into the pores of these materials to create robust and reusable sensors. researchgate.net This integration enhances sensor performance by preventing the aggregation of the sensing molecules and improving analyte accessibility to the active sites. mdpi.com
In one study, tris(4-formylphenyl)amine was covalently bonded within the channels of functionalized mesoporous silica. researchgate.net This hybrid material was then used to create a highly selective and recyclable sensor for mercury ions. The silica framework provides a solid support, making the sensor easy to handle and separate from the sample after detection, while the organic sensing molecule provides the detection capability. researchgate.net The combination of the ordered porosity of the silica with the specific chemical reactivity of the triphenylamine derivative results in a highly effective sensing system. researchgate.netresearchgate.net
Table 2: Characteristics of Mesoporous Silica Used in Sensor Development This table outlines the properties of MCM-41 and SBA-15, two types of mesoporous silica widely studied for sensing applications.
| Material | Pore Size Range | Structure | Key Advantages for Sensing |
| MCM-41 | 2-10 nm | Hexagonal array of uniform mesopores | High surface area, uniform pore structure |
| SBA-15 | 5-30 nm | Hexagonal, with larger pores and thicker walls | High thermal and mechanical stability, larger pore volume |
| Data sourced from reviews on mesoporous silicate (B1173343) materials. researchgate.netmdpi.com |
Fluorescence Quenching Studies for Analyte Detection
Fluorescence quenching is a primary mechanism through which sensors based on this compound derivatives operate. researchgate.netlookchem.com This process involves a decrease in the fluorescence intensity of a sensor molecule upon interaction with an analyte. rsc.org
The most common mechanism for the detection of nitroaromatics is photoinduced electron transfer (PET), as previously mentioned. researchgate.netrsc.org When the fluorescent sensor (fluorophore) absorbs light, it enters an excited state. In the presence of an electron-accepting analyte like a nitroaromatic compound, the excited fluorophore transfers an electron to the analyte. This provides a non-radiative pathway for the fluorophore to return to its ground state, thus "quenching" the fluorescence. rsc.orgrsc.org The extent of quenching is often proportional to the concentration of the analyte, allowing for quantitative detection. researchgate.net Studies using techniques like Stern-Volmer plots can confirm the nature of the quenching process, whether it is static (due to complex formation) or dynamic (due to collisions). rsc.orgacs.org This detailed understanding is crucial for designing sensors with high sensitivity and reliability. acs.org
Coordination Chemistry and Supramolecular Assemblies
Ligand Design with Bis(4-formylphenyl)phenylamine for Metal Coordination
The molecular structure of this compound is intrinsically suited for ligand design in coordination chemistry. The two aldehyde (-CHO) groups positioned at the para-positions of two of the phenyl rings serve as potent coordination sites. cymitquimica.com These formyl groups, along with the nitrogen atom of the central triphenylamine (B166846) unit, can engage in various binding modes with metal ions. The triphenylamine core itself imparts a rigid, three-dimensional geometry, which is crucial for creating well-defined and stable metal complexes. nih.gov
The design of ligands using this compound often involves the modification of the formyl groups through Schiff base condensation reactions. nih.govresearchgate.net This process allows for the introduction of a wide array of functional groups, thereby tuning the electronic and steric properties of the resulting ligand. This adaptability enables the synthesis of ligands tailored for specific metal ions and desired coordination geometries. researchgate.net The inherent rigidity of the triphenylamine backbone helps in pre-organizing the donor atoms for effective metal chelation, a key principle in ligand design for stable complex formation.
Formation of Metal-Organic Frameworks (MOFs)
This compound is a valuable building block in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com The directional bonding provided by the formyl groups and the defined geometry of the triphenylamine core facilitate the formation of ordered, porous structures. nih.gov
Coordination with Various Metal Ions (e.g., Zn²⁺, Mn(II), Cu(II))
Research has demonstrated the successful coordination of this compound-derived ligands with a variety of metal ions to form stable MOFs. nih.gov
Zinc(II): Zinc ions are frequently employed in MOF synthesis due to their versatile coordination geometries. ekb.eg MOFs constructed with Zn(II) and ligands derived from this compound often exhibit interesting topologies and high porosity. mdpi.com For instance, the reaction of a Schiff base ligand derived from this compound with a zinc salt can lead to the formation of a three-dimensional framework with a diamondoid-like structure. mdpi.com
Manganese(II): Manganese(II) ions have been incorporated into MOFs using ligands based on this compound. These frameworks can exhibit interesting magnetic properties due to the presence of the paramagnetic Mn(II) centers. ekb.eg The coordination environment around the manganese ion is typically octahedral, with the ligand's donor atoms and solvent molecules completing the coordination sphere. ekb.eg
Copper(II): Copper(II) ions are also commonly used in the construction of MOFs. nih.govmdpi.com The reaction of this compound-based ligands with copper(II) salts can yield frameworks with diverse topologies, including interpenetrated and non-interpenetrated structures. The resulting Cu(II)-MOFs have shown potential in applications such as sensing and catalysis. nih.gov
The table below summarizes the coordination of this compound-derived ligands with these metal ions in MOF formation.
| Metal Ion | Typical Coordination Geometry | Resulting MOF Properties |
| Zn²⁺ | Tetrahedral, Octahedral | High porosity, photoluminescence |
| Mn(II) | Octahedral | Magnetic properties |
| Cu(II) | Tetrahedral, Octahedral | Catalytic activity, sensing |
Charge-Transfer Mediation within MOF Structures
The triphenylamine core of this compound plays a crucial role in mediating charge-transfer processes within MOF structures. Triphenylamine is a well-known electron-donating moiety, and when incorporated into a MOF, it can facilitate the movement of charge through the framework. nih.gov This property is particularly important for applications in electronics and photocatalysis. rsc.org
The interaction between the electron-donating triphenylamine unit and electron-accepting components within the MOF can lead to the formation of charge-transfer complexes. osti.gov This phenomenon can be enhanced by the strategic incorporation of other chromophores or redox-active species within the framework. nih.gov The ability to tune the charge-transfer properties by modifying the ligand or the metal node opens up possibilities for designing MOFs with tailored electronic and optical properties. nih.gov
Self-Assembly of Supramolecular Structures
The principles of supramolecular chemistry, which involve the spontaneous organization of molecules through non-covalent interactions, are central to the use of this compound in creating complex architectures. fortunejournals.comfrontiersin.org The directional nature of the formyl groups and the potential for π-π stacking interactions involving the aromatic rings drive the self-assembly process. frontiersin.org
By reacting this compound with other complementary molecules, a variety of supramolecular structures can be formed, including macrocycles, cages, and polymers. rsc.orgnih.gov The formation of these structures is governed by a delicate balance of intermolecular forces, such as hydrogen bonding, van der Waals forces, and π-π interactions. frontiersin.org The resulting assemblies can exhibit unique properties and functions that are not present in the individual molecular components. mdpi.com
Catalytic Activities of Metal Complexes
Metal complexes derived from this compound have shown promise as catalysts in various organic transformations. The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, a process that can be influenced by the ligand environment. acs.org
Schiff base complexes, synthesized from this compound and various amines, have been investigated for their catalytic prowess. researchgate.net For example, manganese, cobalt, and copper complexes of certain Schiff base ligands have demonstrated catalytic activity in the decomposition of hydrogen peroxide. researchgate.net The order of catalytic activity was found to be Mn(II) > Co(II) > Cu(II) for these specific complexes. researchgate.net The ligand itself often shows negligible catalytic activity, highlighting the crucial role of the coordinated metal ion. researchgate.net
The following table presents research findings on the catalytic activity of metal complexes derived from Schiff bases of this compound.
| Metal Complex | Reaction Catalyzed | Key Finding |
| Mn(II) Schiff Base Complex | Hydrogen Peroxide Decomposition | Highest catalytic activity among the tested complexes. researchgate.net |
| Co(II) Schiff Base Complex | Hydrogen Peroxide Decomposition | Moderate catalytic activity. researchgate.net |
| Cu(II) Schiff Base Complex | Hydrogen Peroxide Decomposition | Lower catalytic activity compared to Mn(II) and Co(II). researchgate.net |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic characteristics of molecules. For Bis(4-formylphenyl)phenylamine and its derivatives, DFT calculations are crucial for determining the arrangement of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its potential use in electronic devices. mdpi.comresearchgate.net
The propeller-like shape of the triphenylamine (B166846) core in this compound leads to significant π-conjugation. mdpi.com DFT studies reveal that the HOMO is typically localized on the central triphenylamine unit, which acts as the primary electron-donating part of the molecule. mdpi.com Conversely, the LUMO is often distributed over the formylphenyl groups, which are electron-accepting. This spatial separation of HOMO and LUMO is characteristic of a donor-acceptor structure, which is highly desirable for applications in optoelectronics. researchgate.net
In studies of polymers derived from this compound, DFT calculations have been used to deepen the understanding of how structural design impacts electronic transitions and energy levels. researchgate.net For instance, the HOMO levels and band-gap values for oligomeric Schiff bases synthesized from this compound were calculated to be in the ranges of -6.06 to -6.18 eV and 2.65–2.72 eV, respectively. researchgate.net Such computational data provides a theoretical framework that complements and explains experimental findings. researchgate.net
Table 1: Calculated Electronic Properties of this compound-derived Oligomers This table presents data calculated using Density Functional Theory (DFT) for oligomeric Schiff bases derived from this compound.
| Property | Value Range | Significance |
|---|---|---|
| HOMO Level | -6.06 to -6.18 eV | Indicates the energy of the highest occupied molecular orbital; relates to the electron-donating ability. researchgate.net |
| LUMO Level | Not specified | Indicates the energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |
| Band Gap (Eg) | 2.65 to 2.72 eV | The energy difference between HOMO and LUMO; a key factor in determining the material's optical and electronic properties. researchgate.net |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods are invaluable for predicting how molecules will interact with light and for mapping potential chemical transformations. Time-Dependent Density Functional Theory (TD-DFT) is a common approach used to simulate and predict UV-Visible absorption spectra. researchgate.net These calculations can determine the electronic transitions responsible for the absorption bands observed experimentally, providing a deeper understanding of the molecule's photophysical behavior. For complex molecules derived from this compound, TD-DFT can help correlate structural modifications with changes in optical properties, such as shifts in absorption maxima. researchgate.net
Beyond spectroscopy, computational modeling can elucidate reaction pathways. For a molecule like this compound, which serves as a building block, understanding its reactivity is key. mdpi.com For example, the Vilsmeier-Haack formylation reaction used in the synthesis of related compounds can be computationally modeled to understand its mechanism and predict potential byproducts. researchgate.net The reaction involves the formation of intermediates, and calculations can reveal why a reaction might level off at a certain stage, such as the disubstitution phase, due to the deactivation of an intermediate. researchgate.net Similarly, the condensation reactions that this compound readily undergoes with amines to form Schiff bases can be modeled to predict reaction energetics and transition states. mdpi.commdpi.com
Molecular Dynamics Simulations for Structural Insights
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules, providing crucial insights into the conformational flexibility and structural dynamics of this compound and materials derived from it. mdpi.comcore.ac.uk
For materials like polymers or frameworks synthesized from this compound, MD simulations can predict how the molecules pack in the solid state or behave in solution. core.ac.uk This is particularly important for understanding the morphology of thin films used in electronic devices, as the arrangement of molecules significantly impacts properties like charge transport. researchgate.net MD can also be used to simulate the self-assembly of molecules into larger, ordered structures, such as porous organic cages or frameworks, by modeling the interactions between individual building blocks. mdpi.comcore.ac.uk
Rational Design of Novel this compound Derivatives
A significant application of theoretical and computational studies is the rational design of new molecules with tailored properties. researchgate.net By starting with the core structure of this compound, researchers can computationally introduce various functional groups and predict the resulting changes in electronic, optical, and physical properties before committing to laboratory synthesis. researchgate.net
This "in silico" design process allows for the efficient screening of a large number of potential derivatives. For example, if the goal is to create a material that absorbs light at a specific wavelength, different electron-donating or -accepting groups can be computationally attached to the this compound backbone. researchgate.net DFT and TD-DFT calculations can then predict the HOMO-LUMO gap and absorption spectrum of each new derivative, identifying the most promising candidates for synthesis. researchgate.net This approach accelerates the discovery of novel materials for applications ranging from organic light-emitting diodes (OLEDs) to solar cells and sensors. mdpi.comresearchgate.net The design process often involves balancing multiple parameters, such as achieving a desired band gap while maintaining high thermal stability and solubility, all of which can be guided by computational predictions. mdpi.comresearchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tris(4-formylphenyl)amine (B39881) |
| Triphenylamine |
| Schiff bases |
| Tetraphenylsilane (B94826) |
| Phenylacetylene |
| Levodopa |
| Tetrabenazine |
| Edaravone |
| (3-chloro-4-formylphenyl)acetamide |
Conclusion and Future Research Directions
Summary of Key Advancements in Bis(4-formylphenyl)phenylamine Research
Research into this compound, also known as 4,4'-diformyltriphenylamine, has led to significant progress in the synthesis of novel organic materials. lookchem.comtcichemicals.com This compound serves as a crucial building block for creating complex organic molecules and materials due to its reactive formyl groups that facilitate the formation of various chemical bonds. lookchem.com
A key area of advancement is its use in the synthesis of azomethines with a triphenylamine (B166846) core. mdpi.com For instance, new azomethines have been synthesized through the condensation of this compound with other compounds like 4-hexyloxyaniline under mild conditions. mdpi.com These resulting materials have been characterized for their structural, thermal, optical, and electrochemical properties, showing potential for optoelectronic applications. mdpi.com
Furthermore, this compound is a precursor for oligomeric Schiff bases. mdpi.comresearchgate.net New conjugated silicon-containing poly(Schiff bases) have been synthesized from silylated aromatic diamines and this compound. mdpi.comresearchgate.net These oligomers exhibit good solubility in common organic solvents and high thermal stability, with decomposition temperatures exceeding 410 °C. mdpi.comresearchgate.netresearchgate.net Their photophysical properties, including absorption near 400 nm and specific band-gap values, suggest they are promising wide-band-gap semiconductor materials for optoelectronics. mdpi.comresearchgate.net
The compound has also been instrumental in the development of conjugated ladder polymers, which are known for their ordered structures that can lead to improved charge transport and stability. researchgate.net Additionally, its derivatives have been explored in the context of covalent organic frameworks (COFs). Although challenges remain in fabricating highly crystalline COF films, the use of bifunctional monomers offers a pathway to creating these advanced materials. chinesechemsoc.org
Recent research has also highlighted the role of this compound derivatives in creating materials for specific applications like two-photon bioimaging and the sequestration of radionuclides. For example, quadrupolar dyes derived from related fluorenyl-based structures have been used to create stealth luminescent organic nanoparticles. mdpi.com In a different vein, polymers synthesized from related triphenylamine precursors have shown high adsorption capacities for pertechnetate, a significant contaminant in nuclear waste. acs.orgnih.gov
Remaining Challenges and Knowledge Gaps
Despite the advancements, several challenges and knowledge gaps persist in the research of this compound and its derivatives.
Synthesis and Purification: A primary challenge lies in the synthesis process itself. While methods like the Vilsmeier-Haack formylation are used, they can result in byproducts, such as incompletely formylated triphenylamines. researchgate.netgoogle.com Optimizing reaction conditions to maximize the yield of the desired diformylated product while minimizing byproduct formation remains a key objective. The purification of this compound and its subsequent polymers can also be complex, impacting the final material's properties and performance.
Solubility and Processability: A significant hurdle for many polymers derived from this compound is their limited solubility in common organic solvents. researchgate.netresearchgate.net This poor solubility complicates their characterization and processing, particularly for applications requiring the formation of uniform thin films, such as in electronic devices. While strategies like incorporating bulky groups (e.g., tetraphenylsilane (B94826) moieties) have improved solubility, this remains an area requiring further innovation. mdpi.comresearchgate.net For conjugated ladder polymers, in particular, achieving high molecular weight and good solubility is a major challenge. researchgate.net
Structure-Property Relationships: A deeper understanding of the relationship between the chemical structure of this compound-based materials and their resulting properties is needed. mdpi.com For instance, while the impact of different substituents on thermal, optical, and electrochemical properties has been investigated, a more systematic exploration could enable the precise tuning of materials for specific applications. mdpi.com This includes elucidating how modifications to the triphenylamine core or the conjugated backbone affect charge transport, luminescence, and stability.
Long-Term Stability and Performance: For practical applications in optoelectronics and other fields, the long-term operational stability of materials derived from this compound is crucial. While many of these materials exhibit high thermal stability, their stability under prolonged exposure to light, humidity, and electrical stress needs more thorough investigation. Understanding the degradation mechanisms is essential for designing more robust and durable materials.
Prospects for Novel Applications in Materials Science and Technology
The unique chemical structure of this compound makes it a versatile platform for developing advanced materials with a wide range of potential applications. lookchem.com
Optoelectronics: A major area of promise is in optoelectronics. Polymers and oligomers derived from this compound have demonstrated properties suitable for use as semiconductor materials in devices like polymer solar cells (PSCs), polymer light-emitting diodes (PLEDs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The triphenylamine core is a well-known hole-transporting moiety, and by incorporating it into conjugated systems, materials with tailored electronic and optical properties can be designed. researchgate.net Research into new azomethines and Schiff bases with high thermal stability and suitable band gaps continues to fuel this prospect. mdpi.commdpi.comresearchgate.net
Covalent Organic Frameworks (COFs) and Porous Materials: The aldehyde functional groups of this compound make it an excellent monomer for the synthesis of COFs. chinesechemsoc.org These crystalline porous polymers have applications in gas storage and separation, catalysis, and sensing. nih.gov The development of methods to produce highly crystalline COF films could open the door to their use as active layers in electronic devices. chinesechemsoc.org Furthermore, related cationic porous polymers have shown exceptional ability to adsorb pollutants, such as radionuclides from nuclear waste, indicating a future for these materials in environmental remediation. acs.orgnih.gov
Sensors and Detectors: The electronic properties of conjugated polymers derived from this compound make them candidates for chemical sensors. routledge.com The interaction of the polymer's electronic structure with specific analytes can lead to a detectable change in its optical or electrical properties. Research into conducting polymer-based sensing devices is an active field with potential for creating highly sensitive and selective detectors. routledge.com
Luminescent Materials and Bioimaging: Derivatives of triphenylamine have been used to create fluorescent organic nanoparticles (FONs) for applications such as two-photon bioimaging. mdpi.com The design of new dyes based on the triphenylamine structure could lead to brighter and more stable probes for advanced biological imaging techniques. The development of water-soluble two-photon photoinitiators also expands the application of these materials to biofabrication. tuwien.at
Research Findings on this compound Derivatives
| Derivative Type | Key Findings | Potential Applications |
| Azomethines | Synthesized via condensation with 4-hexyloxyaniline; characterized for thermal, optical, and electrochemical properties. mdpi.com | Optoelectronics mdpi.com |
| Oligomeric Schiff Bases | High thermal stability (>410 °C), good solubility when incorporating tetraphenylsilane, and promising semiconductor properties. mdpi.comresearchgate.net | PLEDs, PSCs, OFETs mdpi.comresearchgate.net |
| Poly(triphenylamine vinylene) | Synthesized via Wittig polycondensation; exhibit electrochemical activity and color changes with applied potential. researchgate.net | Electrochromic devices, sensors researchgate.net |
| Covalent Organic Frameworks | Challenges in forming highly crystalline films, but bifunctional monomers show promise. chinesechemsoc.org | Gas separation, catalysis, electronics chinesechemsoc.orgnih.gov |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound and its derivatives opens up numerous avenues for interdisciplinary research, bridging chemistry, physics, materials science, and engineering.
Chemistry and Materials Science: The collaboration between synthetic organic chemists and materials scientists is fundamental. Chemists can design and synthesize novel monomers and polymers based on this compound, while materials scientists can characterize their physical and chemical properties and fabricate them into functional devices. routledge.com This synergy is essential for developing new materials for solar cells, LEDs, and sensors. routledge.com For example, the synthesis of conjugated ladder polymers with improved solubility and processability requires a combined effort in polymer design and materials processing. researchgate.net
Physics and Engineering: The development of optoelectronic devices based on these materials necessitates collaboration with physicists and engineers. Physicists can model and understand the charge transport and photophysical processes within the materials, providing insights for material optimization. researchgate.net Engineers can then design and fabricate device architectures that maximize performance and stability. This interdisciplinary approach is crucial for translating promising laboratory results into practical technologies.
Biology and Medicinal Chemistry: The application of triphenylamine derivatives in bioimaging and as photoinitiators for biofabrication highlights the potential for collaboration with biologists and medicinal chemists. mdpi.comtuwien.at Chemists can design and synthesize new fluorescent probes with enhanced brightness, photostability, and biocompatibility. Biologists can then evaluate their performance in cellular and tissue imaging. There may also be unexplored opportunities in drug delivery systems, where the unique chemical structure of triphenylamine-based compounds could be leveraged. lookchem.com
Environmental Science and Engineering: The demonstrated ability of porous polymers derived from related precursors to sequester hazardous materials like radionuclides points to a significant opportunity for collaboration with environmental scientists and engineers. acs.orgnih.gov This research could lead to the development of new, highly effective materials for water purification and the remediation of contaminated sites. acs.orgnih.gov
By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile building block for advanced materials can be realized, leading to innovations across a wide spectrum of scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
